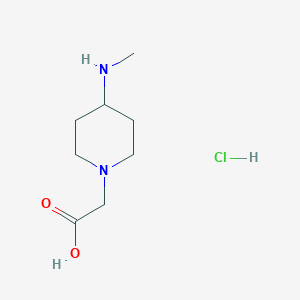
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO3·HCl. It is a monocarboxylic acid that is derived from succinic acid, where one of the carboxy groups is replaced by a pyridin-3-yl group. This compound is known for its role as a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation .
Vorbereitungsmethoden
The synthesis of 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with succinic acid and pyridine as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an intermediate compound through the reaction of succinic acid with pyridine under controlled conditions.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 4-Oxo-4-(pyridin-3-yl)butanoic acid.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The pyridinyl group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its role as a metabolite in the degradation of nicotine and other tobacco-specific N-nitrosamines.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its metabolic pathways.
Industry: It is used in the synthesis of various chemical products and intermediates
Wirkmechanismus
The mechanism of action of 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride involves its role as a metabolite in the hydroxylation of methylnitrosaminopyridylbutanone by cytochrome P-450. This process leads to the formation of the compound as a byproduct, which is commonly found in the urine of smokers. The molecular targets and pathways involved include the cytochrome P-450 enzyme system .
Vergleich Mit ähnlichen Verbindungen
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-Oxo-4-(pyridin-3-yl)butanoic acid: The non-hydrochloride form of the compound.
4-Oxo-4-(pyridin-3-yl)butanal: A functional parent compound with a similar structure.
γ-Oxo-3-pyridinebutanoic acid: Another related compound with similar chemical properties
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
4-oxo-4-pyridin-3-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO3.ClH/c11-8(3-4-9(12)13)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,12,13);1H |
InChI-Schlüssel |
VWCYZEGYPFRNBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)





